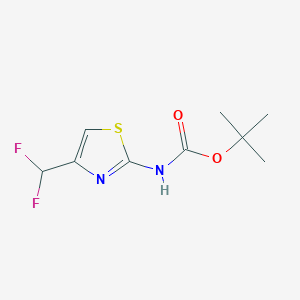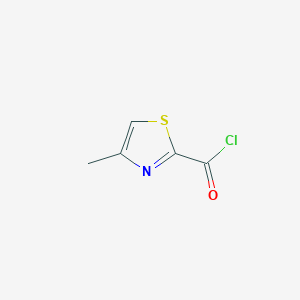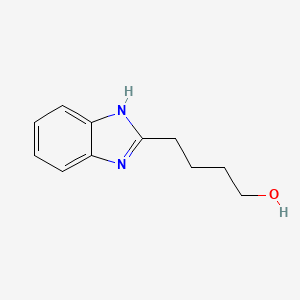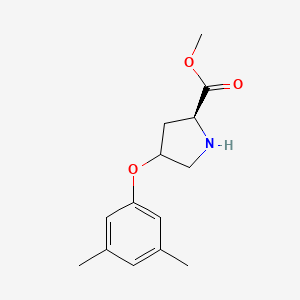![molecular formula C11H14F3N3 B1390219 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 1048921-30-7](/img/structure/B1390219.png)
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Descripción general
Descripción
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a diazepane ring. This unique structure imparts the compound with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Análisis Bioquímico
Biochemical Properties
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity and affecting biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. These interactions can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but may degrade over time when exposed to certain environmental factors. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby influencing overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity, as the compound may interact with different biomolecules depending on its subcellular environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the formation of the diazepane ring. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a halogen atom on the pyridine ring with a trifluoromethyl group using reagents like trifluoromethylsilane or sodium trifluoroacetate.
Cyclization Reactions: The formation of the diazepane ring can be achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Trifluoromethylsilane, sodium trifluoroacetate; reactions often require the presence of a base or catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Shares the trifluoromethyl-pyridine core but differs in the attached ring structure.
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: Contains a trifluoromethyl-pyridine moiety but has different functional groups and ring systems.
Uniqueness: 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is unique due to its combination of the trifluoromethyl group and the diazepane ring, which imparts distinct chemical properties and potential biological activities .
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-2-4-16-10(8-9)17-6-1-3-15-5-7-17/h2,4,8,15H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJGABAFZCZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1390136.png)






![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)






